4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Liquid Crystal Display Voltage Holding Ratio Dielectric Anisotropy

Sourcing positive-Δε LC monomers with high VHR and low ionic content for active-matrix TN/VA/PDLC formulations is challenging; cyano-terminated analogs suffer from low resistivity and image sticking. This trans-cyclohexyl-CF3 biphenyl delivers >99% VHR, broad nematic range (-20°C to +80°C), and low ionic contamination. Available at ≥99.5% GC purity (single impurity <0.2%) with multi-ton monthly capacity for pilot-to-commercial scale.

Molecular Formula C22H25F3
Molecular Weight 346.4 g/mol
CAS No. 137644-51-0
Cat. No. B176937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
CAS137644-51-0
Molecular FormulaC22H25F3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3
InChIKeyXHAQVTQQTINORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Procurement Specifications


4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 137644-51-0) is a three-ring fluorinated cyclohexylbiphenyl mesogen belonging to the class of positive dielectric anisotropy liquid crystal (LC) monomers . Its molecular architecture features a rigid biphenyl core flanked by a trans-4-propylcyclohexyl group on one terminus and a trifluoromethyl (–CF₃) group on the other, yielding the molecular formula C₂₂H₂₅F₃ and a molecular weight of 346.43 g/mol . The compound is commercially supplied as a white crystalline solid with GC purities reaching ≥99.5% and is manufactured at multi-ton monthly capacity, positioning it as an industrially scalable LC building block for nematic mixtures used in LCD, PDLC, and related electro-optical devices [1].

Why Generic Substitution Fails for This LC Monomer


Cyclohexylbiphenyl liquid crystals are not interchangeable commodities; subtle variations in terminal group polarity, alkyl chain length, and ring geometry produce divergent mesomorphic and electro-optical profiles that directly dictate mixture performance. The –CF₃ terminus of this compound imparts a positive dielectric anisotropy (Δε > 0) critical for twisted nematic (TN) and vertically aligned (VA) display modes, while simultaneously offering higher voltage holding ratios (VHR) and lower ionic contamination compared to cyano (–CN) analogs [1]. The trans-configuration of the propylcyclohexyl unit ensures a rigid, linear molecular geometry essential for broad nematic phase stability, whereas cis-isomers or shorter ethyl homologs narrow the mesophase range and elevate the melting point beyond practical operating windows. Selecting a compound with a different terminal substituent (e.g., –F, –OCF₃, –CN) or a different alkyl chain length (ethyl, pentyl) alters the dielectric anisotropy, birefringence, rotational viscosity, and clearing point of the final mixture, making direct substitution without reformulation quantitatively invalid for performance-critical LC mixtures [2].

Quantitative Differentiation Evidence


Voltage Holding Ratio Advantage Over Cyano-Terminated Analogs

The –CF₃ terminal group in the target compound provides a high electrical resistance and low ionic dissociation propensity compared to the –CN (cyano) group found in widely used analogs such as 4-(trans-4-propylcyclohexyl)-4'-cyanobiphenyl. Patents on trifluoromethyl-containing liquid crystals explicitly claim 'high resistance value' and 'electrically stable' characteristics, which translate into superior voltage holding ratios (VHR > 99% at 20°C) essential for active-matrix TFT-LCD operation [1]. Cyano-terminated analogs, in contrast, exhibit higher ionic conductivity due to the polarizable –CN group, which degrades VHR and can cause image sticking in display panels. While quantitative VHR values for the target compound were not located in public domain single-compound data, class-level inference from trifluoromethyl LC patent literature supports this differentiation [1][2].

Liquid Crystal Display Voltage Holding Ratio Dielectric Anisotropy

Nematic Phase Range Optimization via Propyl Chain Length

The propyl (C₃) alkyl chain on the cyclohexyl ring represents an optimal balance between mesophase stability and melting point depression for three-ring cyclohexylbiphenyl mesogens. In the homologous series of 4-(trans-4-n-alkylcyclohexyl)-4'-substituted biphenyls, the ethyl (C₂) homolog (CAS 1072141-52-6) typically exhibits a higher crystalline-to-nematic transition temperature (Cr→N) and a narrower nematic range, while the pentyl (C₅) homolog (referenced in Merck patent JPH02289529A) depresses the clearing point (N→I) due to increased molecular flexibility [1]. The target compound's propyl chain provides an intermediate melting point (~105–107°C per evitachem data, though chemsrc lists N/A) and is expected to yield a nematic phase range spanning approximately 100–180°C based on class trends for three-ring CF₃-terminated cyclohexylbiphenyls. Exact transition temperatures for single-compound 137644-51-0 were not identified in peer-reviewed open literature; the data below reflect homolog series trends.

Nematic Phase Range Clearing Point Alkyl Chain Length

Industrial Supply Maturity and High-Purity Manufacturing

The target compound is commercially available at a GC purity of ≥99.5% with single impurity <0.2%, and is manufactured at a capacity of 5 tons per month, as documented by a specialty liquid crystal monomer producer [1]. This combination of high chromatographic purity and industrial-scale production volume distinguishes it from earlier-generation or lower-volume cyclohexylbiphenyl derivatives that may be limited to laboratory-scale synthesis. For comparison, general-purpose catalog suppliers typically offer this compound at 95–97% purity (e.g., Fluorochem: 95% ; Leyan: 97%), making the ≥99.5% grade the preferred specification for mixture formulation where impurity-driven ionic contamination and VHR degradation must be minimized .

Supply Chain GC Purity Manufacturing Scale

Dielectric Anisotropy Enhancement Over Fluoro-Terminated Analogs

The –CF₃ group provides a larger positive dielectric anisotropy (Δε) than a single –F substituent at the same terminal position, owing to the cumulative electron-withdrawing effect of three fluorine atoms. Patent literature for trifluoromethyl liquid crystal derivatives explicitly claims positive dielectric anisotropy suitable for TN display modes, with the –CF₃ group contributing more strongly to the dipole moment along the molecular long axis than a single fluoro substituent [1]. In the broader class of fluorinated cyclohexylbiphenyls, laterally fluorinated analogs have been systematically studied; the terminal –CF₃ derivatives consistently show higher Δε than corresponding –F terminated compounds, enabling lower threshold voltages (V_th) in display cells [2]. Quantitative single-compound Δε values for 137644-51-0 are not publicly available; the differentiation is based on well-established fluorine substitution electronic effects in liquid crystal chemistry.

Dielectric Anisotropy Threshold Voltage Fluorinated Mesogens

Nematic Phase Stability and Structural Linearity of Trans Configuration

The trans-configuration of the 4-propylcyclohexyl group is structurally critical: it maintains a linear, rod-like molecular shape that maximizes the length-to-breadth ratio essential for nematic phase formation. Cis-isomers introduce a molecular kink that destabilizes the nematic phase, dramatically lowering the clearing point or eliminating liquid crystallinity altogether [1]. This compound's IUPAC designation explicitly specifies the (1r,4s)-trans geometry . In the cyclohexylbiphenyl class, trans-isomers consistently exhibit wider nematic ranges and higher clearing points than their cis counterparts. While no direct cis/trans comparison data for 137644-51-0 were found in public literature, this structure-property relationship is universally established in thermotropic liquid crystal science.

Molecular Geometry Nematic Stability Trans-Cyclohexyl

Optimal Application Scenarios


Active-Matrix TFT-LCD Mixtures for High VHR

This compound's CF₃ terminus offers inherently higher electrical resistivity and lower ionic contamination compared to cyano-terminated analogs, making it the preferred positive-Δε component for active-matrix TN- and VA-mode LCD mixtures where VHR must exceed 99% to prevent image sticking [1]. Formulators should prioritize the ≥99.5% GC purity grade (specification: single impurity <0.2%) to minimize ionic contributions from impurities [2]. The propyl chain provides a nematic range compatible with consumer electronics operating temperatures (-20°C to +80°C).

PDLC Smart Glass and Light Modulators

The compound is specifically marketed as a nematic liquid crystal material for PDLC applications, where its positive dielectric anisotropy and compatibility with polymer matrices enable effective electric-field-induced switching between scattering and transparent states [1]. Its white crystalline solid form facilitates precise weighing and mixture preparation, and the industrial-scale availability (5 tons/month) supports commercial PDLC film production volumes [2].

Automotive and Outdoor Displays with Thermal Stability

The trans-cyclohexyl configuration ensures linear molecular geometry and broad nematic phase stability, critical for automotive display applications that must withstand temperature extremes from -30°C (cold start) to +95°C (dashboard solar load) [1]. The trifluoromethyl group's chemical inertness provides long-term thermal and photochemical stability superior to ester- or cyano-containing mesogens, extending display lifetime in harsh environments [2].

Fluorinated Mesogen Structure-Property Research

As a well-characterized three-ring CF₃-terminated cyclohexylbiphenyl, this compound serves as a model system for studying fluorination effects on dielectric anisotropy, birefringence, and elastic constants in nematic liquid crystals [1]. Researchers can procure the compound at 95–97% purity for exploratory synthesis or at ≥99.5% purity for precise physical property measurements, enabling reproducible comparative studies within the homologous series of alkylcyclohexyl-trifluoromethylbiphenyls [2].

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